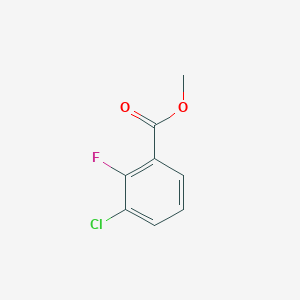

Methyl 3-chloro-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTHSEQMJLZATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647506 | |

| Record name | Methyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-05-8 | |

| Record name | Methyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representations of Methyl 3 Chloro 2 Fluorobenzoate

IUPAC Name: Methyl 3-chloro-2-fluorobenzoate

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound . sigmaaldrich.com This name precisely describes the molecular structure: a methyl ester of a benzoic acid derivative, where a chlorine atom is attached to the third carbon and a fluorine atom to the second carbon of the benzene (B151609) ring, relative to the carboxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 773874-05-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₆ClFO₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 188.59 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| InChI Key | WBTHSEQMJLZATD-UHFFFAOYSA-N | sigmaaldrich.com |

Chemical Structure Depiction

The structure of this compound consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached to the first carbon position. A fluorine atom is substituted at the C2 position, and a chlorine atom is at the C3 position.

Benzene Ring: The core hexagonal ring of six carbon atoms.

Methyl Ester Group: The functional group at C1, defining the compound as a benzoate (B1203000).

Halogen Substituents: A fluorine atom at C2 and a chlorine atom at C3 give the compound its specific electronic and steric characteristics. The precursor to this ester, 3-Chloro-2-fluorobenzoic acid, is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and in the formation of ligands for metal-organic frameworks. ossila.com

Isomeric Considerations and Positional Isomers of Halogenated Benzoates

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups or substituents on the main carbon skeleton. quora.com In the context of halogenated benzoates, this refers to the various possible arrangements of the halogen atoms (in this case, chlorine and fluorine) around the benzene ring while the methyl ester group remains at the C1 position. These different arrangements result in unique compounds with distinct chemical and physical properties. Several positional isomers of this compound exist, each with its own specific substitution pattern.

In this isomer, the chlorine atom is located at the C4 position, while the fluorine atom remains at the C2 position. This compound is a fluorinated aromatic ester that is often used as a building block in organic synthesis, especially in the creation of pharmaceuticals and agrochemicals.

Here, the positions of the halogen atoms are swapped relative to the primary compound. The chlorine atom is at the C2 position, and the fluorine atom is at the C3 position.

This isomer features a chlorine atom at the C3 position and a fluorine atom at the C5 position. This arrangement places both halogen substituents meta to the methyl ester group.

For this isomer, the chlorine atom is situated at the C5 position, while the fluorine atom is at the C2 position. achemblock.combiosynth.com This compound is also known by its IUPAC name, methyl 5-chloro-2-fluorobenzoate. achemblock.com

Table 2: Comparison of Positional Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₈H₆ClFO₂ | 188.58 | 773874-05-8 sigmaaldrich.com |

| Methyl 4-chloro-2-fluorobenzoate (B8447827) | C₈H₆ClFO₂ | 188.58 | 148893-72-5 |

| Methyl 2-chloro-3-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | 647020-70-0 bldpharm.com |

| Methyl 3-chloro-5-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | 327056-75-7 chemicalbook.com |

| Methyl 5-chloro-2-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | 57381-36-9 achemblock.combiosynth.com |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Chloro 2 Fluorobenzoate

Esterification Reactions for Methyl Benzoate (B1203000) Derivatives

The formation of the methyl ester group in Methyl 3-chloro-2-fluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-chloro-2-fluorobenzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification.

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. organic-chemistry.orgwikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in a large excess, or the water generated as a byproduct is removed, for instance, by azeotropic distillation. organic-chemistry.orgwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH). organic-chemistry.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com A final deprotonation step regenerates the acid catalyst and provides the final methyl ester product. masterorganicchemistry.com For substrates like fluorinated benzoic acids, various catalysts, including solid acids like zirconium/titanium-based catalysts, have also been explored to facilitate the reaction.

Halogenation Techniques for Aromatic Systems

The introduction of halogen substituents onto an aromatic ring is a cornerstone of organic synthesis. The relative positions of the chloro and fluoro groups on the benzene (B151609) ring of this compound are dictated by the synthetic strategy, which often involves building upon a pre-halogenated starting material.

Halogens are typically introduced via electrophilic aromatic substitution (SEAr) reactions. However, halogens themselves are deactivating groups, meaning they reduce the rate of further electrophilic substitution compared to benzene. This is due to their strong electron-withdrawing inductive effect (-I effect). Conversely, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the substitution at these positions.

The synthesis of the precursors to this compound often relies on reactions other than direct halogenation of a simpler benzene derivative, such as Sandmeyer reactions on anilines or halogen exchange reactions. For instance, a chloro group can be introduced by diazotization of an amino group followed by reaction with copper(I) chloride. Fluorination can be achieved using methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Precursor Compounds in the Synthesis of this compound

The synthesis of this compound primarily originates from two key precursors: 3-chloro-2-fluorobenzoic acid and 1-chloro-2-fluorobenzene.

Synthesis from 3-Chloro-2-fluorobenzoic Acid

The most direct and common route to this compound is the esterification of 3-chloro-2-fluorobenzoic acid. ossila.com This precursor contains the required chloro and fluoro substituents in the correct positions on the aromatic ring.

| Reactant | Reagents | Product |

|---|---|---|

| 3-Chloro-2-fluorobenzoic Acid | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | This compound |

The synthesis of the precursor acid itself can be achieved through various methods. One patented method describes the synthesis starting from 2,3-dichlorobenzoyl chloride. This process involves a halogen exchange reaction (halex reaction) where one of the chlorine atoms is substituted by fluorine using a fluoride (B91410) salt in the presence of a phase-transfer catalyst, followed by hydrolysis of the resulting acyl fluoride to the carboxylic acid. google.com

The primary reaction of the carboxylic acid moiety in 3-chloro-2-fluorobenzoic acid for the purpose of this synthesis is its conversion to a methyl ester via Fischer esterification as detailed above. organic-chemistry.orgwikipedia.org However, this functional group can undergo other characteristic reactions. For instance, it can be converted to an amide by reacting with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com The carboxylic acid can also be used to form ligands for metal-organic frameworks (MOFs) by coordinating to metal centers. ossila.com

Utilization of 1-chloro-2-fluorobenzene

An alternative synthetic pathway can be envisioned starting from 1-chloro-2-fluorobenzene. nih.govsigmaaldrich.com This route requires the introduction of a carboxyl group at the C3 position of the ring. This can be accomplished through a Directed ortho-Metalation (DoM) strategy. organic-chemistry.orgwikipedia.org

In this approach, the fluorine atom acts as a moderate directed metalation group (DMG). organic-chemistry.org It can direct an organolithium reagent, such as n-butyllithium, to deprotonate the aromatic ring at the adjacent ortho position (C3). wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be trapped by an appropriate electrophile. Quenching the reaction with solid carbon dioxide (dry ice) followed by an acidic workup introduces a carboxylic acid group at the C3 position, yielding 3-chloro-2-fluorobenzoic acid. wikipedia.org This acid can then be esterified with methanol as previously described to give the target molecule.

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 (Ortho-lithiation/Carboxylation) | 1-chloro-2-fluorobenzene | 1. n-BuLi, THF 2. CO₂ (solid) 3. H₃O⁺ | 3-Chloro-2-fluorobenzoic Acid |

| 2 (Esterification) | 3-Chloro-2-fluorobenzoic Acid | Methanol, H₂SO₄ | This compound |

This method highlights the utility of directed metalation in achieving specific regioselectivity that might be difficult to obtain through classical electrophilic substitution reactions.

Related Synthetic Routes for Halogenated Benzoates

The synthesis of other halogenated benzoates provides insight into alternative strategies that could be adapted for this compound. For example, a patented industrial method for producing Methyl 4-chloro-2-fluorobenzoate (B8447827) starts from m-chloroaniline. This multi-step process involves protection of the amino group, a directed ortho-lithiation to introduce a carboxyl group, and finally, a fluorination step to replace the protected amino group with fluorine, followed by esterification.

Another approach involves the Sandmeyer reaction. For instance, 3-chloro-2-methylaniline (B42847) can be converted to its diazonium salt, which can then react with various reagents to introduce different functional groups. google.com While not a direct route to the title compound, this demonstrates the power of diazonium chemistry in the synthesis of substituted aromatics. Similarly, 3-amino-2,4,5-trifluorobenzoic acid has been converted to 3-chloro-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction using cupric chloride. researchgate.net These examples showcase the diverse toolkit available to synthetic chemists for constructing specifically substituted aromatic compounds.

Catalytic Systems and Reaction Conditions

The successful synthesis of this compound is highly dependent on the careful selection and optimization of the catalytic system and reaction parameters. These factors play a crucial role in determining the reaction rate, yield, and purity of the final product.

Palladium-catalyzed reactions

While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed carbonylation of aryl halides are well-established and offer a viable synthetic route. nih.govresearchgate.net This process typically involves the reaction of an aryl halide, such as 3-chloro-2-fluoro-iodobenzene, with carbon monoxide and methanol in the presence of a palladium catalyst.

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent insertion of carbon monoxide into the aryl-palladium bond forms an acyl-palladium complex. This intermediate then undergoes nucleophilic attack by methanol (alcoholysis) to yield the desired ester, this compound, and regenerates the active Pd(0) catalyst. The choice of palladium precursor can vary, with common examples being palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The use of specific ligands, such as Xantphos, has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure, highlighting the importance of ligand choice in catalyst activity and stability. nih.gov

Role of bases (e.g., Cs₂CO₃, K₂CO₃)

In palladium-catalyzed carbonylation reactions, bases are crucial for neutralizing the hydrogen halide formed during the reaction, which in turn drives the reaction towards the product side. Common inorganic bases employed include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).

Cesium carbonate is often favored due to the "cesium effect," where the large and soft cesium cation can influence the solubility and reactivity of intermediates in the catalytic cycle. While not explicitly detailed for the synthesis of this compound, the use of Cs₂CO₃ has been noted in related syntheses involving this compound as a reactant, suggesting its compatibility and potential efficacy. In some palladium-catalyzed reactions, the choice of base can be critical, with K₂CO₃ also being a viable and more economical option. The selection between these bases often depends on the specific substrate and desired reaction kinetics.

Solvent Effects (e.g., DMF, DMAc, THF)

The choice of solvent can significantly impact the rate and outcome of the synthesis. Polar aprotic solvents are commonly employed in palladium-catalyzed reactions.

Dimethylformamide (DMF): This solvent is frequently used in reactions involving this compound and its precursors. Its high polarity can help in dissolving the reactants and stabilizing charged intermediates in the catalytic cycle.

Dimethylacetamide (DMAc): Similar to DMF, DMAc is a high-boiling polar aprotic solvent that can be effective in palladium-catalyzed reactions.

Tetrahydrofuran (THF): THF is another common solvent used in organic synthesis. In the context of preparing the precursor, 3-chloro-2-fluorobenzoic acid, THF has been utilized in procedures involving Grignard reagents or other organometallic intermediates. nih.gov

The selection of the solvent often involves a balance between solubility of reactants, boiling point for the desired reaction temperature, and its interaction with the catalytic system.

Temperature and Time Optimization

Optimizing reaction temperature and time is critical for maximizing the yield and minimizing the formation of byproducts. For palladium-catalyzed carbonylations, temperatures can range from 70°C to 130°C. nih.govresearchgate.net For instance, a study on the carbonylation of aryl bromides found that 70°C was optimal when using a Xantphos-based catalyst system. nih.gov Another investigation into the alkoxycarbonylation of 4-bromoacetophenone showed the highest catalyst efficiency at 130°C. researchgate.net

Reaction times are also highly variable, ranging from a few hours to over 24 hours, depending on the reactivity of the starting materials and the efficiency of the catalyst. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Below is an interactive data table summarizing the general conditions for related palladium-catalyzed alkoxycarbonylation reactions.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., Xantphos) or Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. Ligand choice influences catalyst stability and activity. nih.govresearchgate.net |

| Base | Cs₂CO₃ or K₂CO₃ | Neutralizes the acid byproduct, driving the reaction forward. nih.gov |

| Solvent | DMF, DMAc, or Toluene | Dissolves reactants and stabilizes intermediates. Toluene can be a less polar alternative. nih.gov |

| Temperature | 70 - 130 °C | Influences reaction rate and catalyst stability. nih.govresearchgate.net |

| Time | 2 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. nih.gov |

| Reactants | Aryl halide (e.g., 3-chloro-2-fluoro-iodobenzene), CO, Methanol | The building blocks for the final ester product. nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mun.cascienceinfo.comepitomejournals.comrroij.com In the context of synthesizing this compound, several green chemistry principles can be applied, particularly in the more common esterification route.

Esterification of 3-chloro-2-fluorobenzoic acid with methanol is an atom-economical reaction, as the primary byproduct is water. researchgate.net To enhance the greenness of this process, several strategies can be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives.

Catalyst Choice: Employing solid acid catalysts that can be easily separated and potentially reused, reducing waste and simplifying purification. researchgate.net

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using lower temperatures or microwave irradiation. mun.ca

Waste Prevention: Designing the synthesis to minimize byproducts and unreacted starting materials.

The application of these principles not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective production processes.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Chloro 2 Fluorobenzoate

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in Methyl 3-chloro-2-fluorobenzoate is dictated by the electronic effects of its three substituents: a deactivating, ortho-para-directing fluorine atom; a deactivating, ortho-para-directing chlorine atom; and a deactivating, meta-directing methyl ester group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally disfavored due to the cumulative deactivating effect of the fluoro, chloro, and methoxycarbonyl groups. msu.edu These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.eduyoutube.com

The directing effects of the substituents are in conflict. The ortho, para-directing halogen atoms (fluorine at C2, chlorine at C3) would direct incoming electrophiles to positions 4, 5, and 6. Conversely, the meta-directing methoxycarbonyl group (at C1) directs electrophiles to position 5. The confluence of these effects suggests that position 5 is the most likely site for substitution, being meta to the ester and para to the fluorine. Position 4 is also a potential site, being ortho to the fluorine and para to the chlorine, though it is ortho to the deactivating ester group. Steric hindrance from the existing substituents would also play a significant role in determining the regioselectivity of any potential substitution reaction.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOCH₃ | C1 | Electron-withdrawing (deactivating) | Meta (positions 3, 5) |

| -F | C2 | Electron-withdrawing (deactivating) | Ortho, Para (positions 1, 3, 5) |

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups and a good leaving group (fluorine) ortho to the ester functionality makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. Research on similar 2-fluoro- and 2-methoxybenzoic acids has shown that the fluoro or methoxy (B1213986) group positioned ortho to a carboxyl group can be displaced by strong nucleophiles like organolithium or Grignard reagents. researchgate.net This reaction is presumed to proceed through a pre-coordination of the organometallic reagent with the carbonyl group, followed by an addition-elimination mechanism. researchgate.net In the case of this compound, the fluorine atom at the C2 position is activated for displacement by the adjacent electron-withdrawing methyl ester group.

Hydrolysis of the Methyl Ester

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, under either acidic or, more commonly, basic conditions. google.comossila.com

Base-catalyzed hydrolysis is typically more efficient and involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. oieau.fr This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. oieau.frresearchgate.net Studies on the hydrolysis of substituted methyl benzoates show that the reaction rate is dependent on the concentration of the hydroxide ion and is influenced by the electronic nature of the ring substituents. oieau.frresearchgate.net The electron-withdrawing chloro and fluoro substituents on the ring of this compound would be expected to increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Cross-Coupling Reactions

The carbon-chlorine bond in this compound provides a reactive site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comresearchgate.net

For instance, the Kumada cross-coupling reaction, which utilizes a Grignard reagent and a nickel or palladium catalyst, can be used to form a new carbon-carbon bond at the position of the chlorine atom. researchgate.net More recently, iron-catalyzed cross-coupling reactions have emerged as a more environmentally benign alternative. nih.gov Research on the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has demonstrated that high selectivity for coupling at the C-Cl bond can be achieved, even in the presence of a hydrolytically sensitive ester group. nih.gov This indicates that the chloro group at the C3 position of this compound could be selectively functionalized using such methods.

Table 2: Potential Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Kumada Coupling | Alkyl/Aryl Grignard Reagent (R-MgX) | Ni or Pd complexes | Alkylated/Arylated Benzoate |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd complex + Base | Arylated Benzoate |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd complex | Alkylated/Arylated Benzoate |

Functional Group Transformations

Beyond reactions involving the aromatic ring, the methyl ester group is amenable to various functional group interconversions.

One of the most common transformations is the conversion of the ester to an amide. This can be achieved by reacting this compound with an amine, often under heating or with catalytic activation. This type of peptide coupling is a fundamental reaction in the synthesis of more complex molecules, including active pharmaceutical ingredients. ossila.com For example, 3-chloro-2-fluorobenzoic acid (obtained from hydrolysis of the ester) has been coupled with other molecules using peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). ossila.com

Another key transformation is the reduction of the ester group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the methyl ester can be reduced to a primary alcohol, yielding (3-chloro-2-fluorophenyl)methanol. This transformation provides a route to a different class of substituted benzyl (B1604629) alcohol derivatives.

Computational Chemistry Approaches to Reactivity

Computational chemistry provides valuable insights into the structure and reactivity of this compound. weizmann.ac.ilmdpi.com Density Functional Theory (DFT) calculations, for example, can be used to determine the molecule's preferred conformation, rotational barriers, and electronic properties.

Studies on the closely related 2-chloro-6-fluorobenzoic acid have shown that the molecule exists in different conformations (cis and trans) with significant energy barriers for interconversion. nih.gov The most stable conformer is the cis form. nih.gov Similar calculations for this compound would likely show a preference for a conformation where the ester's carbonyl group is oriented in a specific way relative to the ortho-fluoro substituent to minimize steric and electronic repulsion. These computational models can also predict the distribution of electrostatic potential on the molecule, highlighting the electrophilic and nucleophilic sites and thus corroborating the reactivity patterns discussed in the previous sections. For instance, calculated properties like the octanol/water partition coefficient (logP) and topological polar surface area (TPSA) are used to predict the molecule's behavior in different environments. chemeo.comchemscene.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (3-chloro-2-fluorophenyl)methanol |

| 2-chloro-6-fluorobenzoic acid |

| 3-chloro-2-fluorobenzoic acid |

| Benzene |

| Grignard reagent |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |

| Lithium aluminum hydride |

| This compound |

| methyl benzoate |

Density Functional Theory (DFT) Studies for Charge Distribution and Regioselectivity

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. For this compound, a DFT analysis would be instrumental in determining the distribution of electron density within the molecule, which in turn governs its reactivity.

The substituents on the benzene ring—a chlorine atom at position 3, a fluorine atom at position 2, and a methyl ester group at position 1—all exert significant electronic effects. Both fluorine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). The ester group is also electron-withdrawing, both through induction and resonance (-M effect).

A DFT calculation would generate a molecular electrostatic potential (MEP) map. This map would visually represent the charge distribution. It is anticipated that the regions around the electronegative fluorine, chlorine, and oxygen atoms of the ester group would show a negative electrostatic potential (red/yellow areas), indicating electron-rich areas. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive electrostatic potential (blue areas), indicating electron-poor regions.

This charge distribution is key to predicting the regioselectivity of chemical reactions. For electrophilic aromatic substitution, an incoming electrophile would be directed to the positions on the ring that are least deactivated by the electron-withdrawing groups. Given the ortho, para-directing nature of halogens (due to lone pair donation, a +M effect that competes with their -I effect) and the meta-directing nature of the ester group, predicting the exact site of substitution would require a careful analysis of the calculated charge densities on each carbon atom of the aromatic ring. DFT provides a quantitative measure of these effects, allowing for a more precise prediction of regioselectivity than simple qualitative rules would allow.

Molecular Orbital Analysis (HOMO/LUMO) and Band Gap Energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chegg.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A higher energy HOMO indicates a greater propensity to donate electrons to an electrophile. In this compound, the HOMO is expected to be primarily located on the benzene ring, with some contribution from the lone pairs of the halogen atoms. The energy of the HOMO would be influenced by the competing electron-withdrawing inductive effects and electron-donating resonance effects of the halogens.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile. For this molecule, the LUMO is likely to be centered on the ester group and the aromatic ring, reflecting their electron-accepting nature.

Table 1: Conceptual Frontier Orbital Properties of this compound

| Property | Expected Characteristics | Implication for Reactivity |

| HOMO Energy | Lowered by electron-withdrawing groups | Reduced nucleophilicity/reactivity towards electrophiles |

| LUMO Energy | Lowered by electron-withdrawing groups | Increased electrophilicity/reactivity towards nucleophiles |

| HOMO-LUMO Gap | Expected to be relatively large | High kinetic stability |

Stabilization Energy Calculations

Stabilization energy refers to the gain in stability of a molecule due to electronic effects such as resonance or hyperconjugation. In the context of computational chemistry, stabilization energies can be calculated to quantify the effects of substituents on the stability of a molecule or a reactive intermediate.

For this compound, stabilization energy calculations could be employed to:

Assess Aromaticity: While the benzene ring is inherently aromatic and stable, the substituents can modulate this stability. Calculations can quantify the resonance stabilization energy of the substituted ring compared to a hypothetical non-aromatic analogue.

Evaluate Conformational Stability: As discussed in the next section, the molecule can exist in different conformations due to rotation around single bonds. Stabilization energy calculations can determine the relative energies of these conformers and identify the most stable arrangement.

Analyze Reaction Intermediates: In a potential reaction, such as nucleophilic aromatic substitution, the stability of the intermediate (e.g., a Meisenheimer complex) is crucial in determining the reaction rate. Stabilization energy calculations can provide insight into how the fluorine, chlorine, and ester groups contribute to the stability of such intermediates. The concept of Ligand Field Stabilization Energy (LFSE) is generally applied to transition metal complexes and is not directly relevant to the stabilization of an organic molecule like this compound.

Potential Energy Landscapes and Conformational Analysis

The presence of the methyl ester group introduces conformational flexibility to the this compound molecule. Rotation around the C(ring)-C(ester) single bond and the C(ester)-O(methyl) single bond can lead to different spatial arrangements of the atoms, known as conformers.

A potential energy landscape (PEL) or potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. By systematically rotating one or more dihedral angles and calculating the energy at each step, a map of the conformational space can be generated.

For this compound, a key aspect of the conformational analysis would be the orientation of the ester group relative to the benzene ring. The planarity of the ester group with the ring is favored by resonance stabilization. However, steric hindrance between the ester group and the ortho-fluoro substituent could lead to a non-planar (twisted) conformation being the most stable. A PES scan would reveal the energy barriers to rotation and identify the global minimum energy conformation, which is the most likely structure of the molecule at equilibrium. Studies on related 2-substituted methyl benzoates have utilized similar techniques to determine conformational preferences.

Intramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Within the this compound molecule, several types of non-covalent intramolecular interactions can occur, influencing its conformation and reactivity.

Hydrogen Bonding: While there are no classic hydrogen bond donors (like O-H or N-H) in the molecule itself, weak intramolecular C-H···O or C-H···F hydrogen bonds could potentially exist between the methyl hydrogens and the oxygen of the ester group or the fluorine atom, depending on the conformation. The existence and strength of such bonds can be investigated computationally.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. While less common in an intramolecular context within a single small molecule, the possibility of an interaction between the chlorine atom (which can act as a halogen bond donor) and the oxygen of the ester group or the fluorine atom could be explored through computational analysis. However, significant steric constraints may preclude a favorable geometry for such an interaction. More commonly, these interactions are observed in the solid state or between different molecules.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these weak intramolecular interactions and provide a more detailed picture of the electronic factors governing the molecule's structure.

Applications and Advanced Research Areas of Methyl 3 Chloro 2 Fluorobenzoate

Building Block in Organic Synthesis

The substituted benzene (B151609) ring of methyl 3-chloro-2-fluorobenzoate serves as a foundational scaffold for the creation of more intricate molecules. Its utility as a building block is central to its importance in organic chemistry.

Synthesis of Complex Molecules

In organic synthesis, the process of creating complex molecules often relies on the strategic use of smaller, pre-functionalized starting materials. This compound, with its distinct pattern of halogen substituents, provides chemists with a versatile platform for constructing elaborate molecular architectures. The presence of both chloro and fluoro groups allows for selective chemical transformations at different positions on the aromatic ring, a key strategy in the multi-step synthesis of complex target molecules. This controlled reactivity is essential for building molecular complexity in a predictable manner.

Precursor for Active Pharmaceutical Ingredients (APIs)

The development of new drugs is a critical area of research, and this compound plays a role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). ossila.compharmanoble.comeuro-chemicals.comagcchem.com APIs are the biologically active components of a medication. pharmanoble.comeuro-chemicals.com The incorporation of fluorine into API molecules can significantly alter their properties, such as metabolic stability and binding affinity to biological targets. agcchem.com For example, the related compound, 3-chloro-2-fluorobenzoic acid, is used as a building block for Aurora A inhibitors, a class of potential anti-cancer agents. ossila.com The synthesis of elvitegravir, an integrase inhibitor used in the treatment of HIV, also involves intermediates derived from chloro- and fluoro-substituted benzoic acids. pharmacompass.com The structural motif provided by this compound can be found in various complex molecules designed for therapeutic purposes. pharmacompass.comgoogle.com

Precursor for Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the agrochemical industry. google.comgoogle.com Halogenated benzoic acids are versatile precursors for the synthesis of pesticides. mdpi.com Specifically, compounds like 3-chloro-2-methylaniline (B42847), which can be synthesized from related precursors, are crucial for producing quinolinecarboxylic acid herbicides. google.comgoogle.com These herbicides are effective in controlling various weeds in rice fields. google.com The specific substitution pattern of these precursors directly influences the efficacy and selectivity of the final agrochemical product. google.com

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.org These materials have garnered significant interest due to their high porosity and tunable properties, making them suitable for applications such as gas storage and separation. The carboxylic acid derivative of this compound, 3-chloro-2-fluorobenzoic acid, can act as a ligand in the formation of MOFs. ossila.com The presence of fluorine atoms on the ligand can influence the properties of the resulting MOF, such as its chemical stability and affinity for certain gas molecules. nih.gov The use of flexible or functionalized ligands is a key area of research in the design of new MOFs with specific properties. rsc.org

Liquid Crystal Applications

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. The molecular structure of a compound plays a crucial role in its ability to form a liquid crystal phase. The introduction of lateral substituents, such as fluorine atoms, can significantly influence the mesomorphic properties of a molecule. biointerfaceresearch.com Research has shown that bent-shaped molecules based on substituted benzoic acids can exhibit liquid crystalline behavior. researchgate.net While direct application of this compound in liquid crystals is not extensively documented, its structural motifs are relevant to the design of new liquid crystalline materials. biointerfaceresearch.comuobasrah.edu.iq The parent compound, 3-chloro-2-fluorobenzoic acid, is considered a building block for liquid crystals. ossila.com

Fluoro-substituted Compounds as Environmentally Acceptable Alternatives

In recent years, there has been a growing emphasis on developing chemical products and processes that are more environmentally friendly. Fluoro-substituted compounds are sometimes considered as alternatives to their chlorinated counterparts due to their different environmental fate and toxicity profiles. mdpi.com While the term "environmentally acceptable" is complex and requires careful evaluation of factors like persistence, bioaccumulation, and toxicity, the strategic use of fluorination is an active area of research. acs.orgacs.org The development of alternatives to persistent organic pollutants (POPs) like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS) has led to the investigation of a wide range of fluorinated substances. acs.orggreensciencepolicy.orgnih.gov However, it is important to note that the environmental impact of any chemical, including fluoro-substituted ones, must be thoroughly assessed on a case-by-case basis. acs.orgpnas.org

Artificial Tracers in Geothermal, Hydrothermal, and Oil Well Applications

The use of chemical tracers is a cornerstone technique for understanding fluid dynamics in subterranean reservoirs. Ideal tracers are water-soluble, stable at high temperatures and pressures, and have low adsorption onto rock formations. While specific studies detailing the use of this compound as an artificial tracer are not prevalent in publicly available research, its parent compound, 3-chloro-2-fluorobenzoic acid, has been identified as a suitable tracer for such applications. mdpi.comgoogle.com

Medicinal Chemistry Research

The incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a widely used strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules with potential therapeutic activities.

Halogenated benzoic acids and their esters are fundamental building blocks in the pharmaceutical industry. mdpi.com They are precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs). For instance, the related compound 3-chloro-2-fluorobenzoic acid is utilized as a building block for Aurora A kinase inhibitors, which are investigated for their potential in cancer therapy. ossila.com

While a direct synthetic route from this compound to a commercially available drug is not explicitly detailed in the reviewed literature, its structural motifs are present in significant pharmaceutical compounds. For example, the HIV integrase inhibitor Elvitegravir contains a 3-chloro-2-fluorobenzyl moiety, highlighting the importance of this substitution pattern in modern drug design. google.com The ester functionality of this compound allows for straightforward modification, such as hydrolysis to the corresponding carboxylic acid or amidation, to build more complex molecular architectures.

Table 1: Related Compounds and their Pharmaceutical Relevance

| Compound/Moiety | Pharmaceutical Application/Target |

| 3-Chloro-2-fluorobenzoic acid | Precursor for Aurora A kinase inhibitors ossila.com |

| 3-Chloro-2-fluorobenzyl | Structural component of Elvitegravir (HIV integrase inhibitor) google.com |

| Halogenated Benzoic Acid Derivatives | General building blocks for pharmaceuticals and agrochemicals mdpi.com |

The biotransformation of halogenated aromatic compounds is a significant area of research, particularly in understanding their environmental fate and potential for bioremediation. Some bacterial strains have been shown to utilize fluorobenzoates as their sole source of carbon and energy. mdpi.com The metabolism of chloro- and methyl-aromatic compounds by microorganisms often involves initial dioxygenation of the aromatic ring, followed by cleavage. dtic.mil

Specific studies on the enzyme-catalyzed reactions or metabolic pathways of this compound are scarce. However, research on related compounds provides insights into its likely metabolic fate. The hydrolysis of the methyl ester group is a probable initial step, catalyzed by esterase enzymes, to yield 3-chloro-2-fluorobenzoic acid. oieau.fr The resulting chlorinated and fluorinated benzoic acid could then be subjected to further degradation by specialized microorganisms. For example, Pseudomonas species have been shown to degrade chlorobenzoates. nih.gov The study of such pathways is crucial for assessing the environmental impact and biodegradability of this class of compounds.

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Halogenated compounds are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects.

The antifungal potential of halogenated compounds is also an active area of research. Although no specific studies have reported the antifungal activity of this compound, related structures have shown promise. For example, various benzoxazole (B165842) and benzothiazole (B30560) derivatives, which can be synthesized from precursors like this compound, have been evaluated for their fungicidal activities against phytopathogenic fungi. mdpi.com

Molecular docking studies are computational techniques used to predict the binding affinity of a molecule to a target protein, providing insights into its potential biological activity. While no molecular docking studies specifically targeting this compound for antifungal activity were found, such studies have been conducted on other antifungal candidates. nih.govnih.govscielo.org.coekb.eg These studies often target essential fungal enzymes like cytochrome P450 14α-sterol demethylase. nih.gov Given the structural features of this compound, it could be a candidate for future in silico screening and subsequent in vitro testing to explore its potential as a novel antifungal agent.

Kinase Inhibitors (e.g., Aurora A inhibitors)

The 3-chloro-2-fluorobenzoyl moiety, derivable from this compound, is a key structural component in the development of potent and selective kinase inhibitors, particularly those targeting Aurora A kinase. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. nih.gov

In the rational design of novel Aurora A inhibitors, the 3-chloro-2-fluorophenyl group has been incorporated into complex heterocyclic scaffolds. For instance, a pyrimidine-based inhibitor, (S)-(3-Chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, was developed through structure-based design. nih.govacs.org The synthesis of this potent inhibitor involves the coupling of a pyrrolidine (B122466) linker with a 3-chloro-2-fluorobenzoyl group. nih.gov The presence and specific positioning of the halogen atoms on the phenyl ring are critical for the inhibitor's activity. The introduction of fluorine at the ortho position of the phenyl ring was found to be a key factor in the molecule's ability to reduce the levels of MYC-family oncoproteins, which are implicated in many cancers. nih.govacs.org

The development of such inhibitors highlights the importance of this compound as a starting material or key intermediate. The ester group can be readily converted to an amide or other functional groups required for building the final inhibitor molecule, demonstrating its utility in medicinal chemistry for creating targeted cancer therapeutics. A variety of Aurora kinase inhibitors are currently in clinical trials for various malignancies. nih.gov

Anticancer Research and Tumor Suppressor Pathways

This compound and its derivatives are subjects of significant interest in anticancer research due to their potential to modulate key tumor suppressor pathways. The unique electronic properties conferred by the chlorine and fluorine substituents can influence molecular interactions with biological targets, leading to the inhibition of cancer cell growth and survival.

MDM2-p53 Interaction Inhibition

One of the most promising strategies in cancer therapy is the reactivation of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is suppressed by its negative regulator, the Murine Double Minute 2 (MDM2) protein. pensoft.net The inhibition of the MDM2-p53 protein-protein interaction is therefore a major goal in the development of new anticancer drugs.

The 2-fluoro-3-chlorophenyl group, which is the core structure of this compound, has been identified as a key pharmacophore in the design of potent MDM2 inhibitors. In a class of spirooxindole-based inhibitors, this specific phenyl moiety has been shown to fit into the Leu26 pocket of the MDM2 protein. nih.gov This interaction is one of the three critical hydrophobic interactions that anchor the inhibitor to MDM2, effectively blocking its interaction with p53. The design of these inhibitors often relies on computational modeling to optimize the fit of the small molecule into the binding pockets of the target protein. pensoft.net The discovery that the 2-fluoro-3-chlorophenyl group can serve as a mimic for one of the key amino acid residues of p53 underscores the value of this compound as a scaffold in the synthesis of these targeted anticancer agents.

Antiproliferative Activity

The antiproliferative activity of compounds containing the 3-chloro-2-fluorobenzoyl moiety is an active area of investigation. While direct studies on this compound itself are limited in publicly available literature, numerous studies on structurally related compounds demonstrate the potential of this chemical motif. For example, various heterocyclic compounds incorporating substituted phenyl rings, including those with chloro and fluoro groups, have shown significant antiproliferative effects against a range of cancer cell lines.

Research on benzofuran (B130515) derivatives, for instance, has demonstrated cytotoxic activities at micromolar concentrations against non-small cell lung cancer cell lines. nih.gov Similarly, derivatives of 3H-spiro[1-benzofuran-2,1'-cyclohexane] have been shown to inhibit the proliferation of tumor cells, suggesting a cytostatic effect. redalyc.org These studies, while not directly involving this compound, establish that the structural features present in this compound are compatible with and can contribute to antiproliferative activity. Further research is warranted to synthesize and evaluate the direct antiproliferative effects of derivatives of this compound.

Drug Likeness and Pharmacokinetic Predictions

Before a compound can be considered for further development as a drug, its "drug-likeness" and pharmacokinetic properties must be evaluated. Drug-likeness refers to the similarity of a compound's physicochemical properties to those of known drugs. nih.gov Pharmacokinetics, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), describes how the body processes a drug.

In silico methods are now widely used to predict these properties for novel compounds, saving time and resources in the drug discovery process. nih.gov For a compound like this compound, these predictions would involve calculating parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against criteria such as Lipinski's Rule of Five to assess the potential for oral bioavailability.

The ADMET profile would also be predicted, including properties like intestinal absorption, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity. nih.govnih.gov While specific in silico data for this compound is not widely published, such studies are a standard part of modern drug discovery and would be essential in evaluating its potential as a lead compound or building block for new therapeutics.

Bioactive Conformation Studies

Understanding the three-dimensional structure of a molecule and how it interacts with its biological target is fundamental to drug design. Bioactive conformation studies aim to determine the specific spatial arrangement a molecule adopts when it binds to a protein or other biological macromolecule.

For a compound like this compound, or more specifically, for the inhibitors derived from it, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov As mentioned in the context of MDM2 inhibitors, molecular docking studies have been crucial in identifying the 2-fluoro-3-chlorophenyl group as a key interacting moiety. nih.gov These studies model how the ligand fits into the binding site of the target protein, predicting the binding affinity and the key interactions that stabilize the complex.

MD simulations can then be used to study the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein over time. These computational studies provide valuable insights into the structure-activity relationship and guide the design of more potent and selective inhibitors. The specific arrangement of the chloro and fluoro substituents on the phenyl ring of this compound plays a significant role in defining its preferred conformations and its potential interactions with various biological targets.

Analytical Chemistry Research

The presence of a fluorine atom in this compound makes it and its derivatives valuable tools in analytical chemistry, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high NMR sensitivity and a wide chemical shift range, making it an excellent probe for studying molecular interactions and environments. nih.gov

One key application is in ¹⁹F-NMR-based screening for drug discovery. Small molecules containing a fluorine atom can be used to probe the binding to a target protein. Changes in the ¹⁹F-NMR signal upon binding can indicate a successful interaction. Furthermore, fluorinated compounds can be used in metabolomics studies. The metabolism of a fluorinated drug or xenobiotic can be tracked in biological fluids or tissues using ¹⁹F-NMR, allowing for the identification and quantification of its metabolites without the need for radiolabeling. researchgate.net

For example, studies on fluorobenzoates have used ¹⁹F-NMR to investigate their interaction with enzymes, providing insights into the binding mode and the environment of the fluorine atom within the active site. nih.gov The significant sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a powerful tool for characterizing protein-ligand interactions. nih.govrsc.org Given these applications, this compound represents a potentially useful synthon for creating fluorinated probes for a variety of analytical and bioanalytical applications.

¹⁹F NMR Spectroscopy for Fluorine Probe Molecules in Metabolomics

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool in metabolomics, a field dedicated to the comprehensive study of metabolites within a biological system. nih.gov The high sensitivity of the ¹⁹F nucleus, second only to ¹H, and its high natural abundance make it an excellent probe for molecular interactions and environmental changes. nih.gov

In the context of metabolomics, fluorinated molecules like fluorobenzoates can serve as reporter molecules to study interactions with biomacromolecules, such as enzymes. For instance, studies on the interaction of fluorobenzoates with D-amino acid oxidase have utilized ¹⁹F NMR to observe the chemical shifts of the fluorine atom upon binding to the enzyme. nih.gov The change in the chemical shift provides valuable information about the binding event and the local environment of the fluorine atom within the enzyme's active site. nih.gov Specifically, the ¹⁹F signal of the free fluorobenzoate is compared to the signal when it is bound to the enzyme, with significant shifts indicating binding and providing insights into the proximity of the fluorine atom to other residues in the protein. nih.gov This technique allows for the detailed investigation of ligand-protein interactions, which is crucial for drug design and understanding biological pathways.

Structural Characterization and Spectroscopic Data Interpretation

The precise structural elucidation of this compound is fundamental to its application in synthesis and advanced research. A combination of modern spectroscopic techniques is employed to confirm its molecular structure and resolve any ambiguities.

Resolution of Contradictory Spectroscopic Data

In complex organic molecules, overlapping signals in one-dimensional NMR spectra can sometimes lead to ambiguous or contradictory interpretations of the structure. Advanced spectroscopic methods are essential to resolve these issues and provide a definitive structural assignment.

2D NMR (COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for the unambiguous structural determination of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships within a molecule. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. youtube.com This information is crucial for piecing together the connectivity of the proton network in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. sdsu.eduemerypharma.com This one-bond correlation is highly effective for assigning carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. emerypharma.com

By combining the information from COSY and HSQC, a detailed and accurate map of the molecule's framework can be constructed, resolving any ambiguities that may arise from 1D spectra alone.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. This is particularly important for distinguishing between isomers or compounds with very similar molecular weights. For this compound, HRMS would confirm the presence of one chlorine and one fluorine atom, along with the correct number of carbon, hydrogen, and oxygen atoms.

X-ray Crystallography

When a compound can be obtained in a crystalline form, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. The resulting electron density map offers an unambiguous confirmation of the molecular structure. For instance, studies on related chloro- and fluoro-substituted benzoic acids have utilized X-ray crystallography to investigate their solid-state structures and intermolecular interactions. nih.govnih.gov

FT-IR Spectroscopy

| Spectroscopic Technique | Information Provided |

| ¹⁹F NMR Spectroscopy | Probes the local environment of the fluorine atom, useful for studying molecular interactions. nih.gov |

| 2D NMR (COSY) | Shows proton-proton (¹H-¹H) coupling correlations, establishing proton connectivity. sdsu.eduemerypharma.com |

| 2D NMR (HSQC) | Correlates protons to their directly attached carbons, aiding in carbon signal assignment. sdsu.eduemerypharma.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and confirms the elemental composition. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. nih.gov |

| FT-IR Spectroscopy | Identifies the functional groups present in the molecule. docbrown.infodocbrown.info |

Environmental Fate and Biotransformation Studies

Degradation by Microbial Strains (e.g., Pseudomonas sp.)

Bacteria from the genus Pseudomonas are well-known for their remarkable capability to degrade a wide array of halogenated aromatic compounds. nih.gov Strains of Pseudomonas have been shown to utilize various chlorobenzoic and fluorobenzoic acids as their sole source of carbon and energy. nih.govnih.gov For instance, Pseudomonas sp. B13 is known to cometabolize monofluorobenzoates when grown on 3-chlorobenzoate. nih.gov Similarly, several Pseudomonas strains can grow on 2-fluorobenzoate (B1215865) under denitrifying conditions. nih.gov

The degradation of halogenated benzoates by Pseudomonas typically begins with dioxygenation of the aromatic ring. This enzymatic reaction is a critical step that often leads to the removal of the halogen substituent. nih.gov In the case of 2-fluorobenzoate, the initial dioxygenation can result in the elimination of the fluoride (B91410) ion. nih.gov It is plausible that a similar mechanism would be operative for 3-chloro-2-fluorobenzoic acid, where a dioxygenase enzyme would attack the aromatic ring, leading to the removal of one or both halogen atoms. The presence of two different halogens at ortho and meta positions may influence the regiospecificity of the initial enzymatic attack.

Research on Pseudomonas putida CLB 250 has demonstrated its ability to degrade 2-chloro- and 2-fluorobenzoate, transforming them into catechol. capes.gov.br This suggests that some Pseudomonas strains possess versatile enzymatic machinery capable of handling different halogen substituents at the ortho position.

| Microorganism | Substrate(s) | Key Findings |

| Pseudomonas sp. B13 | Monofluorobenzoates, 3-Chlorobenzoate | Cometabolizes monofluorobenzoates; utilizes 4-fluorobenzoate (B1226621) as a sole carbon source. nih.gov |

| Pseudomonas sp. (denitrifying strains) | 2-Fluorobenzoate, Benzoate (B1203000) | Capable of growth on 2-fluorobenzoate with stoichiometric fluoride release. nih.gov |

| Pseudomonas putida CLB 250 | 2-Chlorobenzoate, 2-Fluorobenzoate | Transforms ortho-substituted halobenzoates to catechol. capes.gov.br |

| Pseudomonas sp. B13 FR1 SN45P | 3-Chlorobenzoic acid, 4-Chlorobenzoic acid | Genetically modified strain capable of completely mineralizing chloro- and methyl-substituted benzoic acids. nih.gov |

Metabolic and Catabolic Pathways of Halogenated Aromatics

The metabolic pathways for the degradation of halogenated aromatic compounds are diverse and depend on the specific compound, the microbial species, and the environmental conditions (aerobic vs. anaerobic). A central theme in the aerobic degradation of these compounds is the initial conversion to halogenated catechols, which are then subject to ring cleavage. researchgate.net

For a compound like 3-chloro-2-fluorobenzoic acid, following its probable hydrolysis from the methyl ester, the degradation pathway would likely involve a benzoate dioxygenase. This enzyme would hydroxylate the aromatic ring to form a dihydroxy-intermediate, which would then rearomatize to a catechol derivative with the elimination of a halogen. The resulting chlorofluorocatechol or a singly halogenated catechol would then be processed by either ortho- or meta-cleavage pathways. researchgate.net

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database outlines several pathways for the degradation of xenobiotics, including fluorobenzoate and chlorobenzene (B131634) degradation. genome.jp These pathways generally converge on central intermediates like catechol, which are then funneled into the tricarboxylic acid (TCA) cycle. The degradation of 3-chlorobenzoate, for example, often proceeds through the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net The presence of a fluorine atom in addition to chlorine in this compound adds complexity, as the C-F bond is stronger than the C-Cl bond, potentially influencing which halogen is removed first.

Reductive Dehalogenation Processes

Under anaerobic conditions, reductive dehalogenation is a crucial process for the breakdown of halogenated aromatic compounds. youtube.com In this process, the halogenated compound acts as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. youtube.com This reaction is often the initial step in the anaerobic catabolism of these pollutants. nih.gov

The reductive dehalogenation of aryl halides can be mediated by various microorganisms and can also occur through chemical processes. youtube.comrsc.org For instance, studies have shown the reductive dechlorination of chlorinated benzenes, phenols, and benzoates by bacteria in sediments. nih.gov While reductive defluorination is generally more challenging due to the high strength of the carbon-fluorine bond, it has been observed for some per- and polyfluoroalkyl substances (PFASs). nih.govacs.org

For this compound, it is conceivable that under appropriate anaerobic conditions, it could undergo sequential reductive dehalogenation. The relative ease of removal of chlorine versus fluorine would determine the primary degradation products. Typically, the C-Cl bond is more readily reduced than the C-F bond, suggesting that reductive dechlorination to form a fluorobenzoate derivative would be the more likely initial step.

Anaerobic Biotransformation Mechanisms (e.g., Carboxylation, Dehydroxylation)

Beyond reductive dehalogenation, other biotransformation reactions can occur under anaerobic conditions. For some halogenated phenols, anaerobic biotransformation can involve carboxylation (the addition of a carboxyl group) and subsequent dehydroxylation (the removal of a hydroxyl group). nih.gov

For example, the anaerobic biotransformation of 2-chlorophenol (B165306) has been shown to result in the formation of 3-chlorobenzoate. nih.gov This transformation is thought to occur via carboxylation of the phenol (B47542) to a hydroxybenzoic acid, followed by dehydroxylation. While this compound already possesses a carboxyl group (after ester hydrolysis), other anaerobic transformations could still be relevant.

In some anaerobic consortia, halogenated aromatic compounds can be completely mineralized to methane (B114726) and carbon dioxide. nih.gov The biotransformation of a related compound, 3,5-dichloro-p-anisyl alcohol, under methanogenic conditions involved initial demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, which was then subject to both biotic oxidation to the corresponding benzoate and abiotic dimerization. nih.gov This highlights the complex interplay of biotic and abiotic reactions that can determine the ultimate environmental fate of such compounds. Studies on denitrifying bacteria have also identified strains capable of degrading various halobenzoates, including chloro- and fluorobenzoates, under anaerobic conditions. researchgate.net

Toxicological Considerations in Research Contexts

Research Use Only Designations

Methyl 3-chloro-2-fluorobenzoate is consistently supplied with a "Research Use Only" (RUO) designation. nih.govteam-mastery.eu This label signifies that the substance is intended exclusively for laboratory research purposes and is not for human or veterinary use, nor for application in food, drugs, or cosmetics. europa.eu The RUO designation implies that the full toxicological profile of the compound has not been exhaustively determined. Therefore, it should be handled only by trained professionals in a controlled laboratory environment who are capable of understanding and mitigating its potential hazards. This classification underscores the experimental nature of the chemical and the need for cautious handling, as its biological effects are not fully characterized. team-mastery.eueuropa.eu

Safety Data Sheet (SDS) Information for Research Handling

The Safety Data Sheet is the primary document providing detailed information on the known hazards and safe handling procedures for a chemical. For this compound and structurally similar compounds, the SDS outlines specific risks and necessary precautions.

According to available safety data, the compound is classified as a skin and eye irritant. mdpi.com The Globally Harmonized System (GHS) classifications provided in safety data sheets for similar compounds are summarized below.

Interactive Table: GHS Hazard Classifications

| Hazard Class | Hazard Statement |

|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation. mdpi.com |

Safe handling in a research context necessitates adherence to the following precautionary measures outlined in the SDS:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection to prevent contact. mdpi.comepa.gov Safety glasses or goggles conforming to standards like EN166 (EU) or NIOSH (US) are required. europa.eu

Handling Procedures: Wash hands and any exposed skin thoroughly after handling. europa.eumdpi.com Avoid breathing mists, vapors, or spray. europa.euepa.gov Use only in a well-ventilated area or outdoors. europa.euepa.gov Do not eat, drink, or smoke when using this product. epa.gov

Storage: Store in a well-ventilated, dry place with the container tightly closed. mdpi.comepa.gov Some suppliers may recommend storing the product locked up. europa.euepa.gov

First Aid Measures:

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. europa.eumdpi.com

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention. europa.eumdpi.com

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. europa.eu

Spill Management: In case of a spill, avoid breathing vapors. Control personal contact by using protective equipment. Absorb the spill with inert material like sand or earth and place it in a suitable container for disposal. epa.gov

In Silico Toxicity Predictions

In silico toxicology involves the use of computer models—specifically Quantitative Structure-Activity Relationship (QSAR) models—to predict the potential toxicity of chemicals based on their molecular structure. epa.govnih.gov This approach is particularly valuable for new or specialized research chemicals like this compound, for which extensive empirical toxicological data may not be available. nih.govresearchgate.net

Software tools such as the U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (T.E.S.T.) and other platforms like TOPKAT and DEREK are used to predict various toxicity endpoints, including carcinogenicity, mutagenicity, and developmental toxicity. europa.euepa.govnih.gov These models work by comparing the chemical's structural features and physicochemical properties to those of a large database of known compounds with established toxicity profiles. nih.govepa.gov

Q & A

Basic: What are the standard synthetic routes for Methyl 3-chloro-2-fluorobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed esterification of 3-chloro-2-fluorobenzoic acid with methanol. Key steps include:

- Catalyst Selection : Concentrated H₂SO₄ or HCl gas facilitates protonation of the carboxylic acid.

- Temperature Control : Maintain 60–80°C to enhance reaction kinetics without promoting side reactions.

- Water Removal : Use a Dean-Stark apparatus or molecular sieves to shift equilibrium toward ester formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization (70–85%) requires monitoring reactant ratios (e.g., 1:5 molar ratio of acid to methanol) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions. For example, the methyl ester group appears as a singlet at ~3.9 ppm (¹H), while aromatic protons show splitting patterns due to Cl and F substituents.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F/C-Cl vibrations (1100–600 cm⁻¹).

- GC-MS : Assess purity and molecular ion peak ([M]⁺ at m/z 188). Cross-validate with elemental analysis (C, H, Cl, F) .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at room temperature. Avoid moisture to prevent hydrolysis.

- Safety : Use nitrile gloves and fume hoods to minimize exposure. In case of skin contact, wash with 10% NaHCO₃ solution.

- Disposal : Neutralize with dilute NaOH and incinerate in a licensed facility .

Advanced: How do the electronic effects of Cl and F substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing Cl (meta-directing) and F (ortho/para-directing) groups create a polarized aromatic ring, enhancing NAS reactivity. Computational studies (DFT) on analogous compounds reveal:

- Activation Energy : F substituents lower activation barriers at ortho positions due to inductive effects.

- Regioselectivity : Competitive substitution at Cl-adjacent vs. F-adjacent sites depends on the nucleophile’s hardness. For example, soft nucleophiles (e.g., thiols) favor positions stabilized by F’s resonance effects .

Advanced: How can computational modeling predict reaction pathways for this compound in complex syntheses?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to map potential energy surfaces. Key parameters include Fukui indices for electrophilicity and nucleophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates.

- Case Study : Modeling the hydrolysis of the methyl ester group predicts transition states stabilized by hydrogen bonding with protic solvents .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography. For example, if NMR suggests a planar ester group but X-ray shows slight distortion, consider dynamic effects in solution.

- SHELX Refinement : Use SHELXL to resolve ambiguities in crystallographic data (e.g., disorder in Cl/F positions). Iterative refinement with restraints improves model accuracy .

Advanced: What strategies are used to determine the crystal structure of this compound?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. Validate with R-factor (<5%) and residual electron density maps .

Advanced: How can the biological activity of this compound be assessed in medicinal chemistry research?

Methodological Answer:

- Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).

- Docking Studies : AutoDock Vina predicts binding modes to targets like COX-2. Fluorine’s electronegativity enhances binding affinity via halogen bonds.

- SAR Studies : Compare with analogs (e.g., Ethyl 3-chloro-2-fluorobenzoate) to isolate substituent effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products